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C21H22N2O4

Cat. No.: B7754675
M. Wt: 366.4 g/mol
InChI Key: XARTUSSXSHKXQV-UHFFFAOYSA-N
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Description

Significance and Research Context of Compounds with Molecular Formula C21H22N2O4

Compounds sharing the molecular formula this compound have emerged as subjects of interest in distinct fields of chemical and pharmacological research. Their significance lies in the diverse biological activities exhibited by different isomers, ranging from potent interactions with neurotransmitter receptors to potential anti-inflammatory properties. The research context for these compounds is thus twofold, spanning investigations into synthetic psychoactive molecules and the study of naturally occurring alkaloids from medicinal plants.

One prominent area of research focuses on synthetic phenethylamine (B48288) derivatives. These compounds are of interest for their potential to selectively target specific receptor subtypes, which can lead to the development of novel therapeutic agents with improved side-effect profiles. The study of these molecules often involves detailed pharmacological characterization to understand their interactions with biological targets.

Conversely, the investigation of natural products with the formula this compound, particularly indole (B1671886) alkaloids, is rooted in ethnopharmacology and the search for new bioactive compounds from traditional medicinal sources. Research in this area often involves the isolation and structural elucidation of compounds from plants, followed by the evaluation of their biological activities, which can validate their traditional uses and provide leads for new drug development.

Structural Diversity within the this compound Molecular Formula

The molecular formula this compound allows for a remarkable degree of structural diversity, giving rise to compounds with fundamentally different chemical scaffolds and, consequently, distinct biological properties. Two notable examples that highlight this diversity are 25N-N1-Nap and Picralinal.

25N-N1-Nap is a synthetic compound belonging to the 25-NB class of phenethylamine derivatives. wikipedia.org Its structure is characterized by a substituted phenethylamine core with a naphthalen-1-ylmethyl group attached to the nitrogen atom. This compound has been a subject of research due to its specific interactions with serotonin (B10506) receptors.

Picralinal , on the other hand, is a naturally occurring monoterpenoid indole alkaloid. medchemexpress.com It has been isolated from plants of the Alstonia genus, which have a history of use in traditional medicine. ddtjournal.netphcogrev.com Structurally, Picralinal is a complex, polycyclic compound belonging to the picrinine-type alkaloids. researchgate.net

The existence of these two compounds with the same molecular formula but from different chemical classes—a synthetic phenethylamine and a natural indole alkaloid—perfectly illustrates the structural variety possible within this compound.

Detailed Research Findings

Research on 25N-N1-Nap

Recent academic research has focused on the pharmacological profile of 25N-N1-Nap, particularly its activity at serotonin receptors. It has been identified as a potent agonist at the 5-HT2A receptor, with weaker activity at the 5-HT2B and 5-HT2C receptors. wikipedia.org A key finding is that 25N-N1-Nap acts as a biased agonist. This means it preferentially activates certain downstream signaling pathways over others. Specifically, it robustly activates signaling pathways mediated by β-arrestin 2, while showing little to no activation of pathways mediated by Gq protein. wikipedia.orgnih.gov This biased agonism is significant because the Gq pathway is associated with the psychedelic effects of some 5-HT2A agonists. Animal studies have shown that 25N-N1-Nap can produce antipsychotic-like effects without inducing the head-twitch response, a behavioral proxy for psychedelic activity in rodents. wikipedia.org This research suggests that 25N-N1-Nap and similar biased agonists could be valuable tools for developing novel treatments for psychiatric disorders that avoid the hallucinogenic effects of other 5-HT2A receptor activators.

Table 1: Pharmacological Data for 25N-N1-Nap at Serotonin 5-HT2A Receptor This table is interactive. You can sort and filter the data.

Parameter Value Research Context
Receptor Target 5-HT2A Primary target for pharmacological activity.
Activity Potent Agonist Activates the receptor upon binding.
Signaling Bias β-arrestin 2 Preferentially activates the β-arrestin 2 pathway over the Gq pathway.
Gq Pathway Activation Minimal Little to no activation of the Gq-mediated signaling cascade.
In Vivo Effect Antipsychotic-like Demonstrates potential therapeutic effects in animal models.
Psychedelic Proxy No Head-Twitch Response Lacks the behavioral indicator of psychedelic effects in rodents.

Research on Picralinal

Picralinal has been identified as a key alkaloid of the picralima group isolated from Alstonia scholaris, a plant used in traditional medicine in various cultures. medchemexpress.comphcogrev.comnih.gov Research on Picralinal is often situated within the broader investigation of the chemical constituents and pharmacological properties of Alstonia scholaris. Studies have successfully isolated and characterized Picralinal from the leaves of this plant. researchgate.net

The pharmacological investigation of the alkaloidal fraction of Alstonia scholaris leaves, which contains Picralinal as one of its main components, has revealed significant anti-inflammatory and analgesic activities. nih.gov In vitro assays have demonstrated that this alkaloidal fraction can inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway. nih.gov While these findings apply to the entire alkaloidal fraction, they provide a strong indication of the potential biological activity of its constituent compounds, including Picralinal. The plant Alstonia scholaris is reported to possess a wide range of pharmacological activities, including antimicrobial, antidiarrheal, and anticancer effects, though research on the specific activities of isolated Picralinal is less extensive. ddtjournal.netjapsonline.com

Table 2: Research Findings on Picralinal and Alstonia scholaris Alkaloidal Fraction This table is interactive. You can sort and filter the data.

Compound/Fraction Source Investigated Activity Key Findings
Picralinal Alstonia scholaris Isolation and Identification Identified as a major picralima-group alkaloid in the plant. medchemexpress.comnih.gov
Alkaloidal Fraction Alstonia scholaris Leaves Anti-inflammatory Inhibition of COX-1, COX-2, and 5-LOX in vitro. nih.gov
Alkaloidal Fraction Alstonia scholaris Leaves Analgesic Demonstrated analgesic effects in in vivo animal models. nih.gov
Alstonia scholaris Plant Traditional Use Employed in traditional medicine for various ailments. ddtjournal.netphcogrev.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O4 B7754675 C21H22N2O4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13-7-8-14(2)19(9-13)27-12-20(24)23-18(21(25)26)10-15-11-22-17-6-4-3-5-16(15)17/h3-9,11,18,22H,10,12H2,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARTUSSXSHKXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation of C21h22n2o4 Compounds

Discovery and Source Organisms

The discovery of C21H22N2O4 compounds is intrinsically linked to the phytochemical analysis of specific plant families, particularly the Apocynaceae family.

Indole (B1671886) alkaloids are a large class of secondary metabolites found in plants, fungi, and marine organisms. They are characterized by the presence of an indole nucleus. Several indole alkaloids possess the molecular formula this compound.

Periformyline (B1250620) from Catharanthus lanceus : Periformyline is an indole alkaloid that was isolated from the leaves of Catharanthus lanceus, a perennial herb endemic to Madagascar. nih.govmdpi.com It was identified as a new alkaloid with a novel structure during phytochemical investigations of the plant. nih.gov The molecular formula for Periformyline is confirmed as this compound. nih.gov Catharanthus lanceus, also known as the lance-leaf periwinkle, grows in habitats such as volcanic soil and open woodland. nih.govoup.com

Catharoseumine from Catharanthus roseus : Catharoseumine is a monoterpenoid indole alkaloid discovered in the whole plant of Catharanthus roseus, the Madagascar periwinkle. nih.govresearchgate.net This plant is well-known for producing a wide array of medicinally important terpenoid indole alkaloids. nih.gov Catharoseumine is distinguished by a unique peroxy bridge in its structure. nih.govnih.gov Its molecular formula has been established as this compound. nih.gov

Apodine from Schizozygia coffaeoides Baill. : While the outline specifies the indole alkaloid Apodine from Schizozygia coffaeoides, literature searches did not confirm the isolation of a compound with this name and the specific molecular formula this compound from this plant. Phytochemical studies of Schizozygia coffaeoides, a plant from the Apocynaceae family, have led to the isolation of other alkaloids, such as schizozygine, schizogaline, and the new compound 3-oxo-14α,15α-epoxyschizozygine. researchgate.netresearchgate.net Extracts from the leaves and stem bark of this plant have been a subject of research for their chemical constituents. researchgate.net

Table 1: Indole Alkaloids with the Formula this compound

Compound Name Source Organism Plant Family Molecular Formula
Periformyline Catharanthus lanceus Apocynaceae This compound nih.gov
Catharoseumine Catharanthus roseus Apocynaceae This compound nih.gov

Beyond indole alkaloids, other classes of natural products were explored for the presence of the this compound formula.

Chrysin (B1683763) Derivatives : Chrysin is a naturally occurring flavone (B191248) found in honey, propolis, and various plants. nih.gov While numerous synthetic derivatives of chrysin have been created for research purposes, a naturally occurring derivative with the specific molecular formula this compound was not identified in the reviewed literature. researchgate.netnih.govgoogle.com

4H-Pyrans : The 4H-pyran ring system is a component of some natural products. google.com However, specific, naturally occurring 4H-pyran derivatives with the molecular formula this compound could not be identified from the available search results. The research on 4H-pyrans often focuses on synthetic derivatives. google.comresearchgate.net

Pyrazole (B372694) Derivatives : Pyrazole is a five-membered heterocyclic compound. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. nih.gov While pyrazole and its derivatives are found in nature and are also synthesized for various applications, a specific natural pyrazole derivative with the molecular formula this compound was not found in the surveyed literature. mdpi.comnih.govnih.gov

Isolation Methodologies from Biological Matrices

The extraction and purification of indole alkaloids like periformyline and catharoseumine from their plant sources involve multi-step procedures designed to separate these specific compounds from a complex mixture of other plant metabolites.

Historically, the isolation of Catharanthus alkaloids involved tedious solvent extraction methods, partitioning the alkaloid bases and their salts between organic and aqueous phases. nih.gov Modern techniques have streamlined this process.

A common initial step is the extraction of dried and powdered plant material (e.g., leaves) with a solvent such as methanol (B129727), often using an ultrasonic bath to improve efficiency. nih.govmdpi.com The crude extract is then subjected to various chromatographic techniques for separation and purification.

Common Isolation Techniques:

Solid-Phase Extraction (SPE) : Crude alkaloid extracts can be passed through a solid-phase sorbent, such as a C18 bonded phase. The alkaloids are absorbed onto the sorbent and then eluted with a different solvent, providing a preliminary purification. nih.gov

High-Performance Liquid Chromatography (HPLC) : This is a crucial technique for the final isolation and purification of individual alkaloids. nih.gov Semipreparative HPLC is often used to obtain milligram quantities of pure compounds from a crude alkaloid fraction. nih.gov

Centrifugal Partition Chromatography (CPC) : This is an all-liquid chromatography method based on the partitioning of compounds between two immiscible liquid phases. researchgate.net The pH-zone refining mode of CPC has been shown to be an efficient method for the preparative isolation of alkaloids like catharanthine (B190766) and vindoline (B23647) from a crude mixture of Catharanthus alkaloids. researchgate.net

Acid-Base Extraction : A simplified procedure involves extracting the alkaloids from the plant material into an aqueous acidic solution. The alkaloids can then be precipitated from this acidic extract by adding an alkaline solution of a compound like embonic acid, which forms insoluble complexes with the alkaloids. mdpi.com

The final identification and structural elucidation of the isolated compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netmdpi.com

Table 2: Summary of Isolation Techniques for Catharanthus Alkaloids

Technique Description Purpose Reference(s)
Solvent Extraction Use of solvents like methanol to dissolve compounds from plant material. Initial extraction of crude alkaloids. nih.govmdpi.com
Solid-Phase Extraction Separation based on a compound's affinity for a solid sorbent. Preliminary purification of the crude extract. nih.gov
HPLC High-resolution separation based on partitioning between a mobile and stationary phase. Final purification and isolation of individual alkaloids. nih.gov
Centrifugal Partition Chromatography All-liquid separation based on partitioning between immiscible liquids. Preparative scale isolation of alkaloids. researchgate.net
Acid-Base Precipitation Formation of insoluble alkaloid complexes by pH adjustment. Simplified extraction and precipitation of total alkaloids. mdpi.com

Chemical Synthesis and Synthetic Methodologies for C21h22n2o4 Compounds

General Synthetic Procedures and Strategies

The construction of complex molecules such as those with the formula C21H22N2O4 relies on a toolkit of robust and versatile synthetic strategies. These strategies often involve the sequential or convergent assembly of smaller, readily available building blocks. Many of these compounds are found in nature as alkaloids or are designed as pharmaceuticals, making their synthesis a critical endeavor. nih.govresearchgate.net

General approaches often begin with commercially available starting materials that are elaborated through a series of chemical transformations. acs.org These transformations can include the formation of carbon-carbon and carbon-heteroatom bonds to build the core structure, followed by functional group interconversions to install the desired chemical handles. The choice of strategy is often dictated by the target molecule's specific architecture, including the nature of the heterocyclic core and the desired stereochemistry. Environmentally benign protocols, such as those utilizing microwave irradiation or aqueous reaction media, are increasingly being employed to reduce chemical waste and reaction times. euroasiapub.org

A common theme in the synthesis of complex nitrogen-containing heterocycles is the use of convergent strategies, where large fragments of the molecule are synthesized separately and then joined together in the later stages of the synthesis. nih.gov This approach is often more efficient than linear syntheses, where the molecule is built step-by-step from a single starting material.

Stereoselective Synthesis Approaches

Many biologically active compounds with the formula this compound are chiral and exist as a single enantiomer. Therefore, the development of stereoselective synthetic methods is of paramount importance. nih.gov Stereoselectivity ensures that the desired three-dimensional arrangement of atoms is achieved, which is often crucial for the molecule's biological activity.

One powerful strategy for achieving stereoselectivity is the use of chiral catalysts. These can be either metal-based or purely organic molecules that direct the formation of a specific stereoisomer. For instance, asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral compounds. researchgate.netnih.gov Another common approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

Furthermore, substrate-controlled stereoselective reactions are also widely used, where the existing stereocenters in a molecule direct the formation of new stereocenters. This is particularly common in the synthesis of complex natural products like alkaloids, where a cascade of stereoselective reactions can be used to build up the intricate molecular architecture. nih.govacs.org For example, a double-Mannich reaction has been used to convert simple starting materials into complex tricyclic alkaloid-like scaffolds with high stereoselectivity. nih.govacs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. frontiersin.org This strategy is highly convergent and atom-economical, making it an attractive approach for the rapid assembly of complex molecules like those with the formula this compound. acs.orgcancer.gov

Well-known MCRs such as the Ugi, Passerini, Biginelli, and Hantzsch reactions are frequently employed to generate diverse heterocyclic scaffolds. frontiersin.org For instance, the Biginelli reaction can be used for the solventless synthesis of dihydropyrimidine-2(1H)-ones, which are important nitrogen-containing heterocycles. euroasiapub.org The Ugi reaction is particularly versatile, allowing for the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a variety of α-acylamino amides, which can be further elaborated into more complex structures. nih.gov

The products of MCRs can serve as intermediates that undergo subsequent transformations, such as cyclizations, to generate even greater molecular complexity. This combination of MCRs with post-condensation modifications provides a powerful platform for diversity-oriented synthesis, enabling the creation of large libraries of compounds for biological screening. acs.org

Multicomponent ReactionReactantsProduct TypePotential Application for this compound
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideAssembly of peptide-like structures or precursors to complex heterocycles.
Biginelli Reaction Aldehyde, β-Ketoester, Urea (B33335)/Thiourea (B124793)DihydropyrimidinoneFormation of a core pyrimidine (B1678525) ring system.
Hantzsch Reaction Aldehyde, 2 equiv. β-Ketoester, AmmoniaDihydropyridineSynthesis of substituted pyridine-based scaffolds.
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamideIntroduction of ester and amide functionalities in a single step.

Catalyst-Mediated Transformations

Catalysis plays a central role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible to achieve. Both transition metal catalysis and organocatalysis are extensively used in the synthesis of this compound compounds.

Transition Metal Catalysis (e.g., Suzuki Coupling, Rhodium Catalysis, Copper(II) Catalysis)

Transition metals are exceptional catalysts due to their ability to activate a wide range of functional groups and facilitate the formation of new bonds. nih.gov

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.netwikipedia.org This reaction is widely used in the synthesis of biaryl and vinyl-substituted heterocycles, which are common motifs in bioactive molecules. mdpi.comnih.gov Despite challenges associated with the use of nitrogen-rich heterocycles, which can inhibit the catalyst, methods have been developed to successfully couple these substrates under mild conditions. nih.gov

Rhodium Catalysis: Rhodium catalysts are versatile tools for a variety of transformations, including C-H activation, annulation, and cycloaddition reactions. nih.govglobethesis.com Rhodium(III)-catalyzed C-H activation/annulation is a particularly efficient strategy for the direct construction of nitrogen-containing heterocycles such as isoquinolones and indoles. researchgate.netthieme-connect.comnih.gov These reactions are often highly atom-economical and can proceed under mild conditions with a broad substrate scope.

Copper(II) Catalysis: Copper is an abundant and inexpensive metal that catalyzes a wide range of reactions, including the formation of carbon-nitrogen and carbon-oxygen bonds. nih.govnih.gov Copper-catalyzed reactions are particularly useful for the synthesis of nitrogen heterocycles such as triazoles, indoles, and quinazolines. slideshare.netrsc.orgacs.org For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of polycyclic nitrogen-containing compounds. slideshare.net

Catalytic SystemReaction TypeKey Bond FormedExample Application in Heterocycle Synthesis
Palladium (e.g., Suzuki Coupling) Cross-CouplingC-CSynthesis of aryl-substituted pyridines and indoles. nih.govnih.gov
Rhodium C-H Activation/AnnulationC-C, C-NConstruction of isoquinolone and indole (B1671886) scaffolds. researchgate.netthieme-connect.com
Copper(II) Cyclization/CouplingC-N, C-OSynthesis of triazoles and other nitrogen heterocycles. slideshare.netrsc.org

Organic Catalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. researchgate.net This field has grown rapidly, with numerous applications in the asymmetric synthesis of nitrogen-containing compounds. nih.gov

Common modes of activation in organocatalysis include enamine and iminium ion catalysis, which are often employed in reactions such as aldol (B89426) and Michael additions to form new carbon-carbon bonds with high stereocontrol. nih.gov For example, diarylprolinol silyl (B83357) ethers are highly efficient organocatalysts for Michael reactions. nih.gov N-heterocyclic carbenes (NHCs) are another important class of organocatalysts that can mediate a variety of transformations. acs.org Asymmetric organocatalysis has been successfully applied to the synthesis of N-N axially chiral compounds through atroposelective N-acylation. nih.govrsc.orgrsc.org

Derivatization and Analog Preparation

Once a core scaffold of a this compound compound has been synthesized, derivatization is often performed to create a library of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are crucial in medicinal chemistry to optimize the biological activity of a lead compound.

Derivatization involves the chemical modification of a molecule at specific positions to introduce new functional groups or modify existing ones. This can be achieved through a variety of reactions, such as acylation, alkylation, or cross-coupling reactions. For example, the deprotection of a nitrogen atom followed by amide formation is a common derivatization strategy. nih.govacs.org The resulting analogs can then be tested to determine how the structural modifications affect their biological properties. In some cases, derivatization can also be used to improve the physicochemical properties of a compound, such as its solubility or metabolic stability. mdpi.com The strategic derivatization of heterocyclic compounds is a key step in the development of new drugs and other functional materials. mdpi.com

Synthesis of Chrysin (B1683763) Derivatives with this compound Formula

Chrysin, a flavonoid found in nature, provides a versatile starting point for synthesizing derivatives with the this compound formula. A frequently used method is the Mannich reaction, which introduces an aminomethyl group to the chrysin structure. researchgate.netnih.gov For example, reacting chrysin with formaldehyde (B43269) and various secondary amines can produce a series of 8-aminomethyl derivatives. nrfhh.com This reaction is typically conducted under mild conditions and results in good yields of the target compounds. nrfhh.com The structures of these this compound compounds are verified using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry. nih.govnih.gov

Another synthetic approach is the etherification of the hydroxyl groups on the chrysin molecule. By reacting chrysin with a suitable alkyl halide that contains a nitrogen atom, the desired this compound derivatives can be obtained. worktribe.comresearchgate.net The selection of an appropriate solvent and base is critical for maximizing the yield and purity of the product. These synthetic modifications are intended to enhance the biological activities of the original chrysin molecule. researchgate.net

Table 1: Synthesis of Chrysin Derivatives

Starting MaterialReagentsReaction TypeResulting Scaffold
ChrysinFormaldehyde, Secondary AmineMannich Reaction8-Aminomethylchrysin
ChrysinAlkyl Halide with NitrogenEtherificationO-Substituted Chrysin

Synthesis of Pyrazoline Derivatives with this compound Formula

Pyrazoline-based compounds with the formula this compound are commonly synthesized by reacting chalcones with hydrazine (B178648) derivatives. The synthesis usually starts with the Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone (B1666503) to create a chalcone (B49325) precursor. ajgreenchem.comdergipark.org.trjove.com This chalcone is then cyclized with hydrazine hydrate (B1144303) or a substituted hydrazine, often with a catalyst like acetic acid or sodium hydroxide, to form the pyrazoline ring. niscpr.res.inijfmr.com

The final this compound structure is determined by the specific substituents on the chalcone's aromatic rings and the type of hydrazine derivative used. nih.gov For instance, a 1,3,5-triphenyl-2-pyrazoline scaffold with the correct molecular formula can be formed by reacting a methoxy-substituted chalcone with a phenylhydrazine (B124118) derivative. The reaction conditions, such as temperature and duration, are carefully controlled to achieve the highest possible yield of the desired pyrazoline derivative. nih.gov

Table 2: Synthesis of Pyrazoline Derivatives

PrecursorReagentsReaction TypeResulting Scaffold
ChalconeHydrazine Hydrate/Substituted HydrazineCyclizationPyrazoline

Synthesis of Xanthone (B1684191) Derivatives with this compound Formula

Xanthone derivatives with the molecular formula this compound are synthesized through several routes, which often involve building the central xanthen-9-one core and then adding functional groups. One method is the cyclization of 2-phenoxybenzoic acids, which can be prepared via the Ullmann condensation. wikipedia.orgresearchgate.netresearchgate.net Subsequent modifications, such as amination or etherification of the xanthone scaffold, introduce the necessary nitrogen and oxygen-containing groups to achieve the this compound formula. nih.govnih.gov

For example, a diamino-substituted xanthone can be synthesized and then further modified. By reacting the hydroxyl or amino groups of the xanthone core with appropriate electrophiles, specific side chains containing ester or ether linkages can be added. Precise control over reaction conditions is vital for selective functionalization and high yields of the final products.

Table 3: Synthesis of Xanthone Derivatives

Starting MaterialKey IntermediateReaction TypeResulting Scaffold
2-Halobenzoic Acid, Phenol2-Phenoxybenzoic AcidUllmann Condensation, CyclizationXanthone

Synthesis of Pyrimidine-2,4-Diones with this compound Formula

The synthesis of pyrimidine-2,4-dione (uracil) derivatives with the this compound formula often utilizes the Biginelli reaction. wikipedia.orgorganic-chemistry.orgsennosbiotech.com This one-pot, multi-component reaction typically combines an aldehyde, a β-ketoester, and urea or thiourea to create the dihydropyrimidinone core. wikipedia.orgsennosbiotech.combiomedres.us To obtain the this compound formula, the starting materials must have the correct substituents. nih.gov

For instance, a substituted benzaldehyde (B42025) can be reacted with ethyl acetoacetate (B1235776) and a specific urea derivative that has additional functional groups. The reaction is usually catalyzed by an acid, such as hydrochloric acid or a Lewis acid. wikipedia.org Further modifications to the initial product, like N-alkylation or substitution at the C6 position of the pyrimidine ring, can be carried out to produce the final this compound compound. nih.govmedwinpublishers.com

Table 4: Synthesis of Pyrimidine-2,4-Dione Derivatives

ReagentsReaction TypeResulting Scaffold
Aldehyde, β-Ketoester, Urea/ThioureaBiginelli ReactionDihydropyrimidinone

Synthesis of Indole and Pyrrolidine-based this compound Acetamides

Indole and pyrrolidine-based acetamides with the formula this compound are created through multi-step synthetic sequences. For indole-based derivatives, the process often begins with the functionalization of the indole ring, typically at the N1 or C3 position. For example, an indole-3-acetic acid derivative can be joined with an amine-containing fragment using standard peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the amide bond.

Similarly, for pyrrolidine-based structures, a proline derivative can be used as the starting material. The carboxylic acid group of proline can be activated and then reacted with a suitable amine to create the acetamide (B32628) linkage. The substituents on both the indole/pyrrolidine ring and the amine component are selected to match the this compound molecular formula.

Table 5: Synthesis of Indole and Pyrrolidine-based Acetamides

Starting MaterialReagentsReaction TypeResulting Linkage
Indole-3-acetic acid / Proline derivativeAmine, Coupling Agent (e.g., DCC, EDC)Amide CouplingAcetamide

Other Chemical Scaffold Modifications

In addition to the specific scaffolds already mentioned, the this compound molecular formula can be achieved by modifying other core structures. This often involves adding nitrogen and oxygen-containing functional groups to a suitable carbon skeleton. For example, quinoline (B57606) or isoquinoline (B145761) derivatives can be synthesized and subsequently functionalized to meet the required atomic composition.

Another strategy is the modification of natural products or other complex molecules. nih.gov Strategic oxidation, reduction, amination, or acylation reactions can be used to introduce the necessary heteroatoms and adjust the degree of saturation to arrive at the this compound formula. The development of new synthetic routes to access a diverse range of chemical structures with this molecular formula is an ongoing area of research.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound compounds is an increasingly important focus. yale.eduepa.govresearchgate.net This involves using environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy use. acs.org For example, in the synthesis of pyrimidine-2,4-diones, traditional acid catalysts can be replaced with greener alternatives such as solid acid catalysts or ionic liquids, which can often be recycled and reused. organic-chemistry.org

Structural Characterization and Advanced Analytical Techniques for C21h22n2o4 Compounds

Spectroscopic Analysis

Spectroscopic methods are fundamental to deducing the molecular structure by probing the interaction of molecules with electromagnetic radiation. Each technique provides unique insights into the connectivity, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By measuring the magnetic properties of atomic nuclei, typically hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

For complex alkaloids like Strychnine (B123637), comprehensive 1D and 2D NMR analyses are essential. rsc.org ¹H NMR spectra reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR spectra identify the number of unique carbon atoms and their hybridization state. nih.govnih.gov Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, and HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) experiments correlate protons with their directly attached carbons. rsc.org HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range (2-3 bond) C-H correlations, which is crucial for assembling the complete carbon skeleton. rsc.org

The chemical shifts for Strychnine have been extensively documented. aiinmr.comchemicalbook.comresearchgate.netaiinmr.com Similarly, detailed NMR studies have been performed on related alkaloids like Vincamine, providing a basis for structural comparison. nih.govnih.govchemicalbook.comnih.gov

¹H NMR Spectral Data for Strychnine This table presents typical chemical shift ranges for key protons in Strychnine, measured in CDCl₃.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityReference
Aromatic Protons7.0 - 8.2m chemicalbook.comresearchgate.net
Olefinic Proton~5.9d chemicalbook.comresearchgate.net
H-12~4.3d chemicalbook.comresearchgate.net
Aliphatic Protons1.2 - 4.1m chemicalbook.comresearchgate.net

¹³C NMR Spectral Data for Strychnine and Vincamine This table compares the ¹³C chemical shifts for Strychnine and Vincamine, highlighting structural differences.

Carbon AssignmentStrychnine (δ, ppm)Vincamine (δ, ppm)Reference
C=O (Amide/Ester)169.6173.5 chemicalbook.comchemicalbook.com
Aromatic/Indole (B1671886) C116.0 - 142.0105.0 - 136.0 chemicalbook.comchemicalbook.com
Olefinic C128.5, 140.9- chemicalbook.com
Saturated C (CH, CH₂, CH₃)26.0 - 78.07.8 - 82.0 chemicalbook.comchemicalbook.com

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of its molecular formula. chemicalbook.com Techniques like Electrospray Ionization (ESI) are soft ionization methods that allow large, non-volatile molecules like alkaloids to be analyzed without significant fragmentation, typically observing the protonated molecule [M+H]⁺.

For instance, the exact mass of Strychnine (C21H22N2O2) is 334.1681, while Ajmaline (C20H26N2O2) has an exact mass of 326.1994. chemicalbook.com Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, are used to study the structural components of the molecule. The fragmentation patterns are characteristic of the compound's specific polycyclic structure and are invaluable for identifying known alkaloids in complex mixtures or for elucidating the structure of new, related compounds. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In a compound like Strychnine, the IR spectrum shows characteristic absorption bands that confirm the presence of key functional groups. chemicalbook.com

~1660-1670 cm⁻¹: A strong absorption corresponding to the C=O stretch of the lactam (amide) ring.

~1600 cm⁻¹ and ~1470 cm⁻¹: Absorptions due to C=C stretching within the aromatic ring.

~1200-1100 cm⁻¹: C-O stretching from the ether linkage.

~3000-2800 cm⁻¹: C-H stretching of the aliphatic portions of the molecule.

For Vincamine, which contains a hydroxyl (-OH) group and an ester, the IR spectrum would show additional characteristic peaks, including a broad -OH stretch around 3400 cm⁻¹ and a C=O ester stretch around 1730 cm⁻¹. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying conjugated systems. The indole nucleus present in this class of alkaloids gives rise to characteristic absorption maxima. For Strychnine dissolved in ethanol, UV absorptions are observed at approximately 255 nm, 280 nm, and 290 nm, which are indicative of the aromatic and conjugated system within the molecule.

X-ray Crystallography and Conformation Analysis of C21H22N2O4 Structures

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically transformed into a map of electron density, revealing the precise position of each atom.

The absolute configuration of Strychnine was famously confirmed by X-ray crystallography. ebi.ac.uk These studies provide exact bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's rigid, heptacyclic cage structure. researchgate.net Crystal structure analysis also reveals how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding. For Strychnine, which lacks strong hydrogen bond donors, packing is governed by weaker van der Waals forces. researchgate.net

Crystallographic Data for Strychnine

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
Key FeatureRigid heptacyclic structure ebi.ac.ukresearchgate.net
Intermolecular ForcesPrimarily van der Waals interactions researchgate.net

Solid-State Characterization

The solid-state properties of a compound are critical for its handling and formulation. For complex molecules like Strychnine, it is known to crystallize in a stable anhydrous form. researchgate.net The study of its salts, such as strychnine hydrochloride or nitrate, shows how the introduction of a counter-ion and potential solvent molecules (hydrates) can dramatically alter the crystal packing arrangement. researchgate.net These different solid forms (polymorphs, solvates) can have different physical properties. The analysis of Strychnine salts has shown the formation of pillar-like self-assemblies, demonstrating complex patterns of molecular recognition in the solid state. researchgate.net

Hirshfeld Surface Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, providing a detailed picture of how molecules interact with their neighbors. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular contacts and their relative strengths.

Key features of a Hirshfeld surface analysis include:

d_norm surfaces: These surfaces are colored to indicate intermolecular contacts that are shorter or longer than the van der Waals radii of the interacting atoms. Red spots on the d_norm surface highlight close contacts, which are often indicative of hydrogen bonds and other strong interactions that play a crucial role in stabilizing the crystal packing.

Shape index and Curvedness: These properties of the Hirshfeld surface provide insights into the shape of the molecule and the nature of its packing. For instance, the shape index can reveal the presence of π-π stacking interactions, which are common in aromatic compounds.

While a specific Hirshfeld surface analysis for a compound with the formula this compound is not publicly available, a 2023 study on the related compound 25N-N1-Nap by Wallach and colleagues indicated that in silico Hirshfeld surface analyses were performed as part of the research. nih.gov This suggests that such analyses are integral to understanding the structure-activity relationships of this class of compounds.

Supramolecular Assembly in Crystalline Forms

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. In the context of crystalline forms of this compound compounds, this assembly is dictated by a variety of intermolecular forces, including:

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the this compound formula provides ample opportunity for the formation of strong hydrogen bonds (N-H···O, O-H···N, etc.). These directional interactions are fundamental in guiding the formation of specific one-, two-, or three-dimensional networks within the crystal.

π-π Stacking: The aromatic rings present in molecules like 25N-N1-Nap and likely in Picralinal can interact through π-π stacking. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal structure.

The intricate interplay of these forces determines the final crystal packing and, consequently, the physical properties of the solid, such as its melting point, solubility, and stability. The study of supramolecular assembly is crucial for understanding how molecular structure dictates macroscopic properties.

Elemental Composition Determination

Determining the precise elemental composition of a compound is a fundamental step in its characterization. For a compound with the formula this compound, elemental analysis provides experimental verification of the chemical formula. The most common method for this is combustion analysis.

In combustion analysis, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and weighed. From the masses of these products, the percentage of each element in the original compound can be calculated.

The theoretical elemental composition of a this compound compound can be calculated based on its molar mass. A study by Wallach and colleagues on 25N-N1-Nap reported that elemental analysis was performed, confirming the purity of their synthesized compounds. mdpi.com

Below is a table detailing the theoretical elemental composition of a compound with the formula this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage Composition (%)
CarbonC12.01121252.23168.84
HydrogenH1.0082222.1766.05
NitrogenN14.007228.0147.65
OxygenO15.999463.99617.47
Total 366.417 100.00

This table provides the expected percentages of carbon, hydrogen, nitrogen, and oxygen in any pure sample of a this compound compound. Experimental results from elemental analysis are typically expected to be within ±0.4% of these theoretical values to confirm the compound's identity and purity.

Computational Chemistry and Molecular Modeling of C21h22n2o4 Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for understanding the mechanism of action for C21H22N2O4 compounds like strychnine (B123637).

Detailed research has focused on docking strychnine to its primary biological target, the inhibitory glycine (B1666218) receptor (GlyR), a ligand-gated chloride channel in the central nervous system. researchgate.netnih.gov Strychnine acts as a competitive antagonist, binding to the same site as the endogenous agonist, glycine, but preventing channel opening. researchgate.netnih.govdrugbank.com Docking simulations, corroborated by cryo-electron microscopy and mutational analysis, reveal that strychnine settles into the neurotransmitter-binding pocket at the interface between adjacent subunits of the GlyR. nih.gov This binding event expands the agonist-binding pocket through an outward shift of the C-loop, which in turn rotates the transmembrane domain to block the ion channel. nih.gov Studies have identified key amino acid residues, such as Tyrosine and Tryptophan, as critical for strychnine binding. nih.gov

Beyond the GlyR, computational studies have explored strychnine's interactions with other proteins. For instance, a combined network toxicology and molecular docking study identified the muscarinic acetylcholine (B1216132) receptor (CHRM1) as another potential neurotoxic target. nih.govnih.gov In these simulations, active compounds from Strychnos plants, including strychnine-related molecules, demonstrated strong binding affinities to CHRM1, primarily through hydrogen bonds. nih.govnih.gov Other research has used docking to characterize the binding of strychnine to transport proteins like bovine β-lactoglobulin and human lysozyme, providing insights into its pharmacokinetics. rsc.org

The table below summarizes findings from various molecular docking studies involving strychnine and its derivatives.

Table 1: Molecular Docking Simulation Findings for Strychnine and Related Compounds
LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (if specified)Reference
StrychnineGlycine Receptor (GlyR)Not specifiedTyr218, Thr220 nih.gov
(S)-stylopineMuscarinic Acetylcholine Receptor 1 (CHRM1)-8.5Forms hydrogen bonds nih.govnih.gov
StigmasterolMuscarinic Acetylcholine Receptor 1 (CHRM1)Not specified (lower affinity than (S)-stylopine)Forms hydrogen bonds nih.gov
Isobrucine (B236591)Muscarinic Acetylcholine Receptor 1 (CHRM1)Not specified (lower affinity than (S)-stylopine)Forms hydrogen bonds nih.gov
StrychnineBovine β-lactoglobulinModerately strong affinityNot specified rsc.org
StrychnineHuman LysozymeModerately strong affinityNot specified rsc.org

Structure-Based Computational Design Strategies for this compound Derivatives

Structure-based drug design utilizes the three-dimensional structure of a target protein to design molecules with higher affinity and specificity. For this compound compounds, this involves modifying the core strychnine scaffold to alter its binding characteristics. The goal can be to enhance affinity for a specific target, reduce off-target toxicity, or create novel research tools.

Computational strategies for designing this compound derivatives often begin with the known structure of the strychnine-GlyR complex. By analyzing the binding pocket, researchers can identify regions where modifications to the strychnine molecule could lead to more favorable interactions. For example, introducing functional groups that can form additional hydrogen bonds or van der Waals interactions with specific amino acid residues in the receptor can increase binding affinity.

One research avenue has been the development of bivalent ligands by creating dimeric strychnine analogues. drugbank.com A study detailed the design of C-2 linked dimeric strychnine analogues intended to simultaneously engage two binding sites on the glycine receptor, potentially leading to higher affinity and selectivity. drugbank.com Computational modeling is essential in such efforts to determine the optimal linker length and geometry to bridge the two binding sites effectively.

Furthermore, studies involving the total synthesis of Strychnos alkaloids and their subsequent computational analysis provide a foundation for understanding structure-activity relationships (SAR). nih.gov By synthesizing a series of derivatives and evaluating their binding computationally, researchers can build robust SAR models. These models can then guide the design of new derivatives with desired properties, such as improved selectivity or reduced toxicity, by predicting how specific structural changes will affect biological activity.

In Silico Prediction of Molecular Properties for this compound Compounds

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds, which are critical for evaluating their drug-likeness. nih.govresearchgate.net For this compound compounds, these predictions help to understand their pharmacokinetic profiles and potential liabilities.

Several computational filters are applied, including Lipinski's Rule of Five, which is a rule of thumb to evaluate if a compound is likely to be an orally active drug in humans. wikipedia.orgdrugbank.comunits.it The rule states that an orally active drug generally has no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and a logP value not greater than 5. tiu.edu.iqmdpi.com Strychnine (Molecular Weight: 334.4 g/mol , 1 hydrogen bond donor, 4 hydrogen bond acceptors, logP ~1.9) generally conforms to Lipinski's rule. nih.govnih.gov

More advanced ADMET prediction tools, such as the SwissADME and QikProp servers, provide a wider range of predicted properties. nih.govnih.govnih.gov Studies have used these tools to evaluate strychnine and its related compounds, predicting parameters like gastrointestinal absorption and blood-brain barrier permeability. nih.govnih.gov For example, a network toxicology study predicted that compounds like (S)-stylopine and isobrucine have high gastrointestinal absorption and can cross the blood-brain barrier. nih.gov Another comparative study predicted that brucine (B1667951) might have a stronger hepatotoxic effect than brucine N-oxide based on in silico ADMET analysis. nih.gov

In addition to ADME properties, in silico methods can predict bioactivity scores, which suggest the likelihood of a molecule being active against certain target classes. Furthermore, computational filters like PAINS (Pan-Assay Interference Compounds) and Brenk alerts help identify molecules that may interfere with assays or contain toxic fragments, respectively. Research on Strychnos alkaloid derivatives has used such predictions to identify which compounds are proper candidates for future drug-design studies. nih.gov

The table below presents a summary of in silico predicted properties for strychnine and a related compound, brucine.

Table 2: In Silico Predicted Molecular Properties for Strychnine and Brucine
PropertyStrychnine (this compound)Brucine (C23H26N2O4)Lipinski's Rule of Five GuidelineReference
Molecular Weight (g/mol)334.4394.5≤ 500 nih.gov
Hydrogen Bond Donors11≤ 5 nih.gov
Hydrogen Bond Acceptors46≤ 10 nih.gov
logP (Octanol-Water Partition Coefficient)1.91.585≤ 5 nih.govnih.gov
Topological Polar Surface Area (TPSA) (Ų)32.851.24- nih.govnih.gov
Lipinski's Rule Violations00≤ 1 nih.gov
GI Absorption (Predicted)HighHigh- nih.gov
Blood-Brain Barrier Permeant (Predicted)YesYes- nih.gov

Electronic Structure and Reactivity Studies

Quantum chemistry methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net For strychnine, DFT studies provide a detailed understanding of its geometry, vibrational frequencies, and electronic properties, which underpin its reactivity and interactions. researchgate.net

Calculations of the Molecular Electrostatic Potential (MEP) surface are particularly insightful. The MEP is a color-coded map of the electrostatic potential on the surface of a molecule, revealing its electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. mdpi.com For strychnine, the MEP surface highlights the negative potential around the carbonyl oxygen and the ether oxygen, indicating these are sites susceptible to electrophilic attack and are key for forming hydrogen bonds. Conversely, positive regions are associated with the hydrogen atoms. This information is invaluable for understanding how strychnine orients itself within a receptor's binding pocket to maximize electrostatic complementarity. Research based on high-resolution X-ray diffraction data has allowed for detailed mapping of the electrostatic potential in strychnine crystals. researchgate.net

DFT calculations have also been used to optimize the geometric structure of strychnine and compare it with experimental data. These studies calculate harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structural integrity and assign spectral bands to specific vibrational modes. researchgate.net Such detailed electronic and structural analyses are fundamental for building accurate models for molecular docking and other computational studies.

Virtual Screening for Potential this compound Inhibitors

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. cambridgemedchemconsulting.come3s-conferences.org In the context of this compound, this can be applied in two ways: finding compounds that mimic strychnine's action (agonists/antagonists for its targets) or finding compounds that inhibit strychnine's binding (potential antidotes or modulators).

Given that strychnine's primary target is the glycine receptor (GlyR), virtual screening campaigns are often designed to find novel GlyR antagonists or modulators. nih.govresearchgate.netnih.gov The process typically involves docking a large database of compounds (such as the ZINC database) against the 3D structure of the GlyR. nih.gov The molecules are then scored and ranked based on their predicted binding affinity and how well they fit into the binding site. Hits from the virtual screen are then prioritized for experimental testing.

Pharmacophore modeling is another powerful virtual screening tool. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must have to interact with a specific target. By creating a pharmacophore model based on known GlyR antagonists like strychnine, researchers can rapidly screen millions of compounds to find novel molecular scaffolds that match the required features. nih.gov This approach has been successfully used to identify potential new Gly/NMDA receptor antagonists. nih.gov

These computational screening methods are cost-effective and can dramatically narrow down the number of compounds that need to be synthesized and tested in the lab, accelerating the discovery of new biologically active molecules. e3s-conferences.orgnih.gov

Biological Activity and Preclinical Pharmacological Research on C21h22n2o4 Compounds

Mechanistic Investigations in In Vitro Systems

In vitro studies are fundamental in dissecting the mechanisms by which a compound exerts its biological effects at the cellular and molecular levels.

Enzyme Inhibition Studies

Enzyme inhibition studies are a key aspect of mechanistic investigations, aiming to identify if and how a compound interacts with specific enzymes. For compounds with the molecular formula C21H22N2O4, such as Picralinal, interactions with proteins or enzymes are suggested as a potential mode of action, which could involve the inhibition of enzyme activity. biosynth.com Picralinal is utilized in biochemical research to study enzyme inhibition, receptor binding, or cellular responses, providing insights into potential therapeutic targets or biological mechanisms. biosynth.com While enzyme inhibition is a known pharmacological mechanism explored in preclinical research, specific detailed studies on the inhibitory effects of this compound compounds like Picralinal or Periformyline (B1250620) against enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH), Heparanase, DNA Gyrase, Topoisomerase IV, or HIV-1 Reverse Transcriptase were not explicitly found in the consulted search results.

Modulation of Cellular Pathways

Modulation of cellular signaling pathways is another crucial area of preclinical research to understand a compound's biological effects. The NF-κB signaling pathway, for instance, is a significant regulator of immune responses, inflammation, cell survival, and other cellular processes, and its dysregulation is linked to various diseases, including cancer and inflammatory conditions. jbclinpharm.orgmedtechbcn.comxjtu.edu.cnembopress.orgplos.org Phytochemicals are known to modulate NF-κB pathways. xjtu.edu.cn Picralinal has been identified as an active component in certain traditional Chinese medicine formulations, such as Polygoni Cuspidati Rhizoma et Radix, which have been investigated in network pharmacology studies suggesting effects on pathways including NF-κB signaling. nih.govresearchgate.netnih.govtmrjournals.come-century.use-century.ussemanticscholar.org Additionally, Alstonia scholaris, a plant from which Picralinal is isolated, has been reviewed for its phytochemicals and pharmacological activities, with some compounds from this plant discussed in the context of modulating NF-κB signaling. researchgate.net However, direct, detailed research findings specifically demonstrating the modulation of the NF-κB signaling pathway solely by Picralinal or Periformyline were not explicitly available in the provided search results.

Cellular Permeability and Uptake Studies

Assessing the cellular permeability and uptake of a compound is vital for predicting its absorption and distribution in the body. The Caco-2 cell monolayer assay is a widely accepted in vitro model for evaluating intestinal absorption and predicting human oral drug absorption. jbclinpharm.orgmedtechbcn.comadmescope.comresearchgate.netevotec.comgardp.org This model utilizes human colon carcinoma cells that differentiate into polarized enterocytes, mimicking the intestinal epithelial barrier. medtechbcn.comevotec.com The assay measures the rate of transport of a compound across the cell monolayer, and bidirectional transport studies can indicate involvement of active efflux or uptake transporters. evotec.com

For Picralinal (this compound), Caco-2 permeability has been assessed or predicted in some studies. One source provides a predicted Caco-2 permeability value of -5.315. cdutcm.edu.cn Other sources, in the context of network pharmacology studies on Polygoni Cuspidati Rhizoma et Radix, list Caco-2 values for Picralinal as 0.23 and 0.75 within tables of active components and their pharmacokinetic properties. nih.govresearchgate.nettmrjournals.come-century.use-century.us These values likely represent different metrics or predictions of permeability within the context of the specific computational models used in those studies.

Compound Molecular Formula PubChem CID Caco-2 Permeability Value Source Context
Picralinal This compound 46229103 -5.315 Predicted Value cdutcm.edu.cn
Picralinal This compound 46229103 0.23 Active component in Polygoni Cuspidati Rhizoma et Radix (Network Pharmacology) nih.govresearchgate.nettmrjournals.come-century.use-century.us
Picralinal This compound 46229203 0.75 Active component in Polygoni Cuspidati Rhizoma et Radix (Network Pharmacology) nih.govresearchgate.nettmrjournals.come-century.use-century.us

In Vitro Efficacy Assessments

In vitro efficacy assessments evaluate the biological effects of a compound in cellular or microbial systems.

Antimicrobial Activity

The antimicrobial activity of various natural products and synthetic compounds, including alkaloids, has been investigated against bacteria, fungi, and viruses. mdpi-res.comresearchgate.netnih.govtandfonline.commdpi.commdpi.comresearchgate.netfrontiersin.orgmdpi.comresearchgate.netresearchgate.net Periformyline, a compound with the molecular formula this compound, has been reported to inhibit poliovirus type viruses, indicating antiviral activity. mdpi-res.comnih.gov While Alstonia scholaris, a source of Picralinal, has been studied for its antimicrobial properties and alkaloid fractions from this plant have shown antibacterial activity, specific detailed data on the antimicrobial activity (antibacterial, antifungal, or antiviral) of Picralinal itself against a broad range of microorganisms were not prominently featured in the consulted search results. researchgate.netjapsonline.comddtjournal.net

Cell Line Inhibition Studies

Cell line inhibition studies, particularly focusing on antitumor activity, are a significant part of preclinical research. Various cancer cell lines, including HL-60 (human myeloid leukemia) and breast cancer cell lines like MCF-7, are commonly used in these assessments. mdpi.combiosynth.comddtjournal.netontosight.aiscirp.orgsemanticscholar.orgresearchgate.netphcogrev.comcancer.govnih.govnih.govsummitpharma.co.jpmdpi.com The NCI-60 human tumor cell line screen, which includes cell lines representing leukemia and breast cancer, is a widely used resource for identifying and characterizing compounds with potential anticancer activity. cancer.govnih.gov

Anti-inflammatory Mechanism Research

Research into the anti-inflammatory mechanisms of compounds with the formula this compound indicates involvement in modulating key signaling pathways and mediators of inflammation. Studies have explored their effects on the production of pro-inflammatory substances and the activation of immune cells. For instance, certain this compound compounds have been investigated for their ability to inhibit inflammation-mediated neurotoxicity and microglial activation. Microglia are immune cells in the central nervous system that play a crucial role in the inflammatory response.

Investigations have shown that compounds like hirsutine, which shares structural similarities and is often studied alongside compounds with the this compound formula found in Uncaria species, can effectively inhibit the release of nitric oxide (NO) induced by lipopolysaccharide (LPS) in cultured rat brain microglia. NO is a key mediator in inflammatory processes. Furthermore, the production of prostaglandin (B15479496) E2 (PGE2) and intracellular reactive oxygen species (ROS), also implicated in inflammation, was reduced by these compounds in LPS-stimulated microglia.

The anti-inflammatory action has been linked to the inhibition of phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt signaling proteins. Specifically, studies have demonstrated a marked inhibition of LPS-enhanced phosphorylation of p44/42 MAPK, p38, and SAPK/JNK, with SAPK/JNK phosphorylation being significantly reduced. These findings suggest that the anti-inflammatory effects are, at least in part, mediated through the modulation of these signaling pathways.

In the context of broader anti-inflammatory effects, research on Uncaria extracts containing similar indole (B1671886) alkaloids has indicated a decrease in the levels of cytokines such as interleukin (IL)-6 and the transcription factor nuclear factor kappa-B (NF-κB). NF-κB is a critical regulator of genes involved in inflammatory responses. While some studies on Uncaria extracts showed no significant alteration in IL-1, IL-10, or tumor necrosis factor-alpha (TNF-α) levels, the reduction in IL-6 and NF-κB suggests a targeted modulation of inflammatory mediators. Some this compound compounds have also been explored for their potential anti-inflammatory role by inhibiting TNF-α function downstream.

The anti-inflammatory properties may be related to the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for anti-inflammatory drugs. Studies on structurally related compounds have shown inhibition of COX-2.

Medicinal Chemistry Aspects and Rational Design of C21h22n2o4 Analogs

Design Principles for Targeting Specific Biological Pathways with C21H22N2O4 Compounds

Rational drug design is a strategy-based approach that begins with understanding the pathological and biochemical aspects of a disease and identifying a specific biological target, such as an enzyme or receptor, and its mechanism of action. bbau.ac.innih.gov For compounds with the formula this compound, targeting specific biological pathways involves designing molecules that can interact with key proteins or enzymes implicated in disease processes. This often requires knowledge or prediction of the structure of the target. bbau.ac.in

Examples from research on compounds with the this compound formula or related structures illustrate this principle. Some studies have explored compounds with this formula in the context of inhibiting heparanase (HPSE), an enzyme involved in various physiological and pathological processes, including tumor progression and inflammation. csic.es HPSE degrades heparan sulfate, influencing the availability of growth factors and other bioactive molecules that modulate signaling pathways. csic.es Designing this compound analogs to target HPSE would involve tailoring the compound's structure to bind effectively to the enzyme's active site, thereby inhibiting its activity.

Another biological pathway targeted by compounds with related structures is the inflammatory pathway, including p38 MAPK and COX-2. tandfonline.com Additionally, the NF-κB signaling pathway, critical in inflammation, immune response, and cell proliferation, has been a target in cancer therapy, with some compounds influencing this pathway. actascientific.comredefininghomeopathy.com Compounds designed to inhibit tubulin polymerization, essential for cell division, represent another approach to targeting specific biological processes, particularly in cancer. tandfonline.com The fatty acid biosynthesis pathway in bacteria, specifically the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), has also been explored as a target for antibacterial agents, with studies involving the design of inhibitors. pkusz.edu.cn

The design principles for targeting these diverse pathways with this compound compounds or their analogs involve understanding the molecular interactions required for binding to the target. This includes considering the shape, size, electronic properties, and the presence of specific functional groups on the compound that can form bonds (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with residues in the target binding site. Rational design aims to optimize these interactions to achieve high affinity and selectivity for the desired biological target over off-targets. nih.govslideshare.net

Chemical Space Exploration and Library Design for this compound Derivatives

Chemical space refers to the vast theoretical realm encompassing all possible drug-like molecules. researchgate.netscispace.com Exploring this space is crucial in drug discovery to identify novel compounds with desired biological activities. For this compound derivatives, chemical space exploration involves generating and analyzing a diverse set of related molecular structures. This can be done computationally and experimentally.

Library design is a systematic approach to creating collections of compounds (libraries) for screening against biological targets. researchgate.netnih.gov When designing libraries of this compound derivatives, medicinal chemists consider variations in the core structure and substituents while aiming for diversity in physicochemical properties and structural motifs. Techniques like combinatorial chemistry allow for the synthesis of large libraries by combining different building blocks. nih.gov

Computational methods play a significant role in exploring the chemical space of this compound derivatives. These include methods for visualizing chemical space, analyzing the diversity of compound collections, and predicting properties. researchgate.netscispace.comopenreview.netchemrxiv.org By analyzing the chemical space, researchers can identify regions that are underexplored or are likely to contain compounds with desired characteristics. Library design is guided by these analyses to create collections that are diverse and relevant to the target biological pathway. researchgate.netnih.govchemrxiv.org

For example, in the search for heparanase inhibitors, chemical libraries of compounds structurally related to initial hits were retrieved and analyzed. csic.es The criteria for obtaining these libraries included a Tanimoto similarity index threshold, indicating a focus on structural similarity to known active compounds. csic.es This demonstrates how existing active structures can serve as starting points for exploring the surrounding chemical space to find new potential drug candidates.

Lead Identification and Optimization Strategies

Lead identification is the process of discovering compounds that show promising activity against a biological target. nih.govgd3services.comjetir.org These "hit" compounds serve as starting points for further development. Lead optimization involves chemically modifying the lead compound to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. nih.govgd3services.comjetir.orglibretexts.org

For this compound compounds, lead identification can be achieved through various methods, including high-throughput screening of diverse chemical libraries, virtual screening based on the target structure, or by deriving leads from natural products or known active compounds. nih.govgd3services.comjetir.org Once a lead compound with the this compound formula or a related structure is identified, optimization strategies are employed.

These strategies involve systematic structural modifications to the lead molecule. jetir.orglibretexts.org Medicinal chemists synthesize analogs with variations in functional groups, substituents, or the core scaffold. libretexts.orgslideshare.net Each new analog is then tested to evaluate its biological activity and other relevant properties. biomedres.us The goal is to identify structural changes that lead to improved interactions with the target, better absorption, distribution, metabolism, and excretion (ADME) properties, and reduced off-target effects. jetir.orglibretexts.org

Structure-based drug design, which utilizes the three-dimensional structure of the biological target, is a powerful tool in lead optimization. nih.govslideshare.net By understanding how the lead compound binds to the target at the molecular level, chemists can rationally design modifications to enhance binding affinity and specificity. nih.gov Ligand-based drug design, which relies on the structures and activities of known ligands, is another approach used in lead identification and optimization. nih.gov

Impact of Structural Modifications on Biological Efficacy

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that describes how changes in the chemical structure of a molecule affect its biological activity. catalysis.blogwikipedia.orgcollaborativedrug.com Understanding the SAR is critical for the rational design and optimization of this compound analogs. csic.estandfonline.compkusz.edu.cnnih.gov

Systematic structural modifications to a lead compound can have a profound impact on its biological efficacy. For instance, altering functional groups can change the compound's polarity, hydrogen bonding capacity, and electronic distribution, all of which influence its interaction with the biological target and its ADME properties. biomedres.usumb.edu Introducing or removing chiral centers can affect stereochemistry, which is often critical for specific binding to a target. Changes in the rigidity or flexibility of the molecule, for example, by introducing rings or flexible linkers, can influence its conformation and how it fits into the binding site. biomedres.us

Studies on compounds with the this compound formula or related structures demonstrate the importance of SAR. Research on talmapimod (B1681220) analogues, some with the formula this compound, showed how structural modifications impacted their anti-inflammatory activities and their inhibition of p38 MAPK and COX-2. tandfonline.com Similarly, investigations into heparanase inhibitors involved evaluating the impact of structural diversity on activity. csic.es In the context of antibacterial agents targeting FabH, structure-based design and SAR research were used to expand on chrysin (B1683763) derivatives and identify compounds with potent antibacterial activity. pkusz.edu.cn

SAR studies often involve synthesizing a series of analogs with systematic variations and measuring their biological activity. libretexts.orgnih.gov This data is then used to build a model that correlates structural features with activity, guiding further design efforts. collaborativedrug.comumb.edu Quantitative structure-activity relationships (QSAR) use mathematical models to describe these relationships, allowing for the prediction of the activity of new, unsynthesized compounds. umb.edu The analysis of SAR is essential for understanding which parts of the molecule are important for activity and how modifications can lead to improved therapeutic profiles. catalysis.blogwikipedia.orgcollaborativedrug.com

Biosynthesis of Natural Product C21h22n2o4 Compounds

Elucidation of Biosynthetic Pathways (e.g., Polyketide Synthase-Nonribosomal Peptide Synthetase Hybrid Systems)

The biosynthesis of natural products with the formula C21H22N2O4, when mediated by PKS-NRPS hybrid systems, is orchestrated by large, multi-domain enzymes typically encoded within biosynthetic gene clusters (BGCs) frontiersin.orgnih.govfrontiersin.orgnih.gov. These BGCs contain the genetic blueprints for the core PKS-NRPS machinery, as well as accessory enzymes that modify the growing molecule frontiersin.orgasm.org.

PKS-NRPS hybrid systems are characterized by their modular architecture. Each module within the enzyme is generally responsible for the incorporation of a specific building block, either a malonyl-CoA or methylmalonyl-CoA derivative for the polyketide portion or an amino acid (proteinogenic or non-proteinogenic) for the peptide portion biorxiv.orgrsc.orgacs.org. The order and type of modules and domains within the hybrid enzyme dictate the sequence of building block incorporation and the subsequent modifications, ultimately determining the final structure of the natural product rsc.orgrsc.org.

Elucidating these complex pathways often involves a combination of genetic, biochemical, and analytical techniques. Genome sequencing and bioinformatics tools are crucial for identifying putative BGCs containing PKS-NRPS genes frontiersin.orgnih.govasm.org. Techniques like gene knockout or silencing can then be used to confirm the involvement of a specific BGC and its genes in the production of the this compound compound asm.orgnih.govasm.org. Furthermore, analyzing the domain organization of the PKS-NRPS enzyme provides insights into the potential building blocks and the order of their assembly rsc.orgnih.gov.

For a this compound compound synthesized by a PKS-NRPS hybrid, the pathway would hypothetically involve the condensation of a polyketide chain (assembled from acyl-CoA precursors) with a peptide chain (assembled from amino acids). Given the presence of nitrogen atoms in the formula, the incorporation of at least two amino acids or amino-acid derived units by the NRPS portion of the hybrid is expected rsc.org. The carbon skeleton suggests a combination of units derived from both acetate (B1210297)/propionate metabolism (polyketide) and amino acid metabolism (nonribosomal peptide).

Enzymology of Key Biosynthetic Steps

The enzymatic steps in PKS-NRPS hybrid biosynthesis are catalyzed by distinct domains within the multi-functional enzyme rsc.orgacs.org. The core domains in a minimal NRPS module include an Adenylation (A) domain for substrate selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for carrying the activated substrate, and a Condensation (C) domain for catalyzing peptide bond formation rsc.orgacs.orgnih.gov. PKS modules typically contain a Ketosynthase (KS) domain for carbon-carbon bond formation, an Acyltransferase (AT) domain for loading acyl-CoA substrates, and an Acyl Carrier Protein (ACP) or T domain for carrying the growing polyketide chain rsc.orgacs.org.

In PKS-NRPS hybrids, these modules are often fused, allowing for the direct transfer of the growing intermediate from a PKS module to an NRPS module, or vice versa mdpi.comresearchgate.netresearchgate.net. The specific domains present and their arrangement dictate the precise sequence of events. For instance, a C-starter type condensation domain in an NRPS module can initiate peptide synthesis by condensing an amino acid with a polyketide chain synthesized by an adjacent PKS system asm.org.

Beyond the core domains, auxiliary domains and separate enzymes encoded within the BGC can perform modifications such as reduction (Ketoreductase, KR; Enoyl Reductase, ER), dehydration (Dehydratase, DH), methylation (Methyltransferase, MT), oxidation (e.g., Cytochrome P450), and cyclization or release of the final product (Thioesterase, TE) biorxiv.orgrsc.orgasm.orgrsc.org. The iterative nature of many fungal PKS-NRPS hybrids means that a single set of domains within a module can be used multiple times to extend the growing chain rsc.orgresearchgate.net.

The precise sequence of enzymatic reactions for the biosynthesis of a this compound compound by a PKS-NRPS system would depend on the specific structure of the compound. However, it would generally involve:

Activation and loading of amino acid precursors by A and T domains of NRPS modules.

Activation and loading of acyl-CoA precursors by AT and ACP/T domains of PKS modules.

Formation of amide bonds between amino acids by C domains.

Formation of carbon-carbon bonds in the polyketide chain by KS domains.

Transfer of intermediates between PKS and NRPS modules.

Potential modifications of the growing chain by auxiliary domains (KR, DH, ER, MT, etc.).

Release and potentially cyclization of the final this compound product, often catalyzed by a TE domain rsc.org.

Research findings highlight the complexity of inter-modular communication and substrate transfer in these systems, which can involve specific linker regions between domains researchgate.netresearchgate.netnih.gov.

Genetic Engineering and Combinatorial Biosynthesis for Modified this compound Compounds

The modular nature of PKS-NRPS hybrid systems makes them attractive targets for genetic engineering and combinatorial biosynthesis, aiming to generate novel or modified natural products, including analogs of the this compound compound biorxiv.orgrsc.orgnih.govfrontiersin.org. By manipulating the genes within the BGC, researchers can alter the structure of the resulting natural product.

Strategies for engineering PKS-NRPS pathways include:

Domain Swapping/Module Shuffling: Exchanging entire modules or specific domains (e.g., AT, A, KR) from different PKS or NRPS enzymes can lead to the incorporation of different building blocks or altered modification patterns nih.govfrontiersin.orgresearchgate.net. This can result in the production of chimeric molecules with novel structures.

Rational Mutagenesis: Introducing specific mutations in catalytic or substrate-binding domains can alter substrate specificity or enzymatic activity nih.gov. For instance, modifying the active site of an A domain can change which amino acid is incorporated rsc.org.

Introduction or Deletion of Tailoring Enzymes: Adding genes for enzymes that perform post-assembly line modifications (e.g., hydroxylases, methyltransferases, halogenases, cyclases) or deleting existing ones can introduce new functional groups or alter the cyclization pattern of the this compound scaffold asm.orgucd.ie.

Promoter Engineering and Regulatory Element Manipulation: Altering the expression levels of biosynthetic genes can increase product yield or activate silent BGCs nih.govasm.orgmdpi.com.

Combinatorial biosynthesis leverages these genetic engineering tools to create libraries of related compounds. By generating a series of genetically modified strains, each producing a slightly different version of the natural product, researchers can explore the structure-activity relationships and potentially create compounds with improved properties or novel bioactivities escholarship.orgbiorxiv.orgrsc.orgnih.gov. While the term "glycoforms" was used in the prompt, and glycosylation is a known modification of some natural products ucd.ie, the chemical formula this compound does not suggest the presence of glycosyl residues. Therefore, genetic engineering efforts for this specific formula would likely focus on modifications to the polyketide and peptide portions of the molecule rather than glycosylation, unless a specific glycosylated precursor is incorporated.

Precursor Incorporation Studies in Biosynthesis

Precursor incorporation studies are a classical and powerful approach to elucidate the building blocks and assembly sequence of natural products, including those synthesized by PKS-NRPS hybrid systems frontiersin.orgfrontiersin.orgrsc.orgrsc.org. This technique involves feeding isotopically labeled precursors (such as 13C, 15N, or 2H labeled amino acids or small carboxylic acids) to the producing organism and then isolating the natural product and analyzing the positions of the incorporated labels using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) nih.gov.

By observing which atoms in the final this compound molecule become labeled after feeding specific labeled precursors, researchers can:

Identify the direct biosynthetic building blocks utilized by the PKS-NRPS system.

Determine the number of units of each precursor incorporated.

Infer how these building blocks are connected during the assembly process.

Confirm or refute proposed biosynthetic intermediates and pathways.

For a this compound compound, feeding studies with labeled amino acids (e.g., 15N-labeled tryptophan or other relevant amino acids based on structural predictions) and labeled small carboxylic acids (e.g., 13C-labeled acetate or propionate) would be essential to map the contribution of the NRPS and PKS portions of the hybrid synthetase frontiersin.orgasm.orgrsc.org. The pattern of isotopic enrichment in the isolated compound provides a detailed map of how the precursors are stitched together by the enzymatic machinery. These studies complement genetic approaches by providing direct evidence for the flow of metabolites through the biosynthetic pathway.

Future Research Directions and Translational Perspectives for C21h22n2o4 Compounds

Advanced Synthetic Methodologies for C21H22N2O4 Structures

The synthesis of complex organic molecules like those fitting the this compound formula often presents significant challenges due to their intricate structures and multiple stereocenters. Future research in this area is geared towards developing more efficient, sustainable, and stereoselective synthetic methodologies. This includes exploring novel catalytic reactions, optimizing reaction conditions to improve yields and reduce byproducts, and designing convergent synthetic routes that allow for the rapid assembly of complex scaffolds.

For instance, research on the synthesis of related nitrogen-containing heterocyclic compounds highlights the ongoing efforts to develop new synthetic protocols. Studies on bis-triazoles, some of which could potentially have similar complexities or serve as scaffolds for this compound derivatives, emphasize the aim to optimize reaction yields and investigate reaction mechanisms to achieve better control over the synthetic process. Similarly, reviews on the synthesis of pyrazole (B372694) and pyrazoline derivatives showcase the diversity of synthetic techniques being explored for nitrogen-containing scaffolds with diverse biological activities.

Future work will likely involve the application of flow chemistry techniques for continuous synthesis, the use of photochemistry or electrochemistry to enable new reaction pathways, and the development of late-stage functionalization methods to introduce specific substituents onto pre-synthesized this compound cores. Advancements in asymmetric synthesis will be crucial for controlling the stereochemistry of these molecules, as different stereoisomers can exhibit vastly different biological activities.

Deeper Mechanistic Understanding of Biological Actions of this compound Compounds

Understanding the precise molecular mechanisms by which this compound compounds exert their biological effects is paramount for their successful translation into therapeutic agents. While some compounds with this formula, like Akuammiginone, may have known or正在investigated activities, a comprehensive understanding of their interactions with biological targets and downstream cellular pathways is often lacking.

Future research should focus on detailed biochemical and cellular studies to elucidate the binding affinities, kinetics, and specific interaction sites of these compounds with their protein targets. Techniques such as X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy can provide high-resolution structural information of compound-target complexes. Functional assays in various cell lines and primary cells are necessary to delineate the cellular responses triggered by these compounds and identify the affected signaling pathways.

For compounds exhibiting activity against specific conditions, such as the antiproliferative effects observed for some related heterocyclic structures, future studies should aim to understand the cell cycle effects, induction of apoptosis or other cell death mechanisms, and their impact on relevant molecular markers. The application of 'omics' technologies, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular changes induced by this compound compounds, revealing previously unknown mechanisms or off-target effects.

Chemoinformatic and AI-Driven Discovery of Novel this compound Scaffolds

Chemoinformatics and artificial intelligence (AI) are increasingly powerful tools in the discovery and design of novel compounds with desired properties. These computational approaches can significantly accelerate the identification of potential this compound scaffolds and predict their biological activities.

Future research will heavily rely on building and leveraging large databases of this compound compounds and related structures, coupled with their associated biological data. Chemoinformatic tools can be used to analyze the structural diversity and complexity within this chemical space, identifying novel or underexplored regions. Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the activity of new this compound derivatives based on their molecular descriptors.

Exploration of New Biological Targets for this compound Compounds

While some this compound compounds may be known to interact with specific biological targets, the exploration of novel targets is essential for expanding their therapeutic potential and discovering new applications. The concept of polypharmacology, where a single compound interacts with multiple targets, is also gaining traction in drug discovery.

Future research should utilize unbiased approaches to identify new biological targets of this compound compounds. Phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes without a predefined target, can reveal unexpected biological activities and lead to the identification of novel targets. Chemical proteomics techniques, such as activity-based protein profiling and affinity purification coupled with mass spectrometry, can directly identify the proteins that bind to this compound compounds within a complex biological system.

Furthermore, advancements in target deconvolution strategies, combining experimental data with computational predictions, will be vital for confirming and prioritizing novel targets for further investigation. Exploring the potential of this compound compounds to modulate protein-protein interactions, interfere with nucleic acid function, or affect lipid metabolism represents promising avenues for discovering new biological activities and therapeutic applications. The identification of novel targets can also provide insights into the underlying mechanisms of diseases and suggest new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for C₂₁H₂₂N₂O₄, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : C₂₁H₂₂N₂O₄ is synthesized via multicomponent reactions, such as the condensation of substituted aryl aldehydes, active methylene compounds, and β-naphthol derivatives under acid catalysis (e.g., acetic acid) . Optimization involves varying solvent systems (e.g., ethanol vs. methanol), temperature (80–120°C), and catalyst loading (0.5–2.0 mol%). Purification is typically achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Yields reported in literature range from 70% to 88%, with discrepancies attributed to steric effects of substituents (e.g., electron-withdrawing groups reduce reactivity) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing C₂₁H₂₂N₂O₄?

  • Methodological Answer :

  • X-ray crystallography resolves the molecular geometry, confirming monoclinic symmetry (space group P2₁/n) and intramolecular hydrogen bonds (e.g., N–H⋯O) critical for stability . SHELXL-2018 is recommended for refinement, with R₁ values < 0.05 indicating high precision .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ ~165–175 ppm). DEPT-135 confirms CH₂ and CH₃ groups .
  • IR spectroscopy detects functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges in resolving disordered atoms or solvent molecules in the crystal structure of C₂₁H₂₂N₂O₄ derivatives?

  • Methodological Answer : Disordered regions (e.g., flexible alkyl chains) are modeled using PART instructions in SHELXL, with occupancy factors refined isotropically. For solvent molecules (e.g., water in lattice voids), SQUEEZE in PLATON calculates electron density contribution. Validation tools like CheckCIF flag symmetry issues, which are resolved by adjusting torsion angles or redefining space groups .

Q. What statistical approaches are suitable for analyzing contradictions in reported biological activity data for C₂₁H₂₂N₂O₄ analogs?

  • Methodological Answer : Contradictions in pharmacological data (e.g., IC₅₀ variability in cytotoxicity assays) require:

  • Meta-analysis of dose-response curves across studies, adjusting for variables like cell line (e.g., HeLa vs. MCF-7) and assay duration (24h vs. 48h).
  • QSAR modeling to correlate substituent effects (e.g., logP, Hammett σ) with activity. Tools like CODESSA or Dragon generate descriptors for regression analysis .
  • Robustness testing via control experiments (e.g., repeating assays with standardized protocols to isolate confounding factors) .

Q. How can researchers design experiments to evaluate the thermodynamic stability of C₂₁H₂₂N₂O₄ under varying pH and temperature conditions?

  • Methodological Answer :

  • DSC/TGA : Differential scanning calorimetry (DSC) measures melting points and decomposition temperatures (e.g., 210–250°C). Thermogravimetric analysis (TGA) quantifies mass loss due to solvent evaporation or degradation .
  • pH Stability Studies : Prepare buffered solutions (pH 1–13) and incubate C₂₁H₂₂N₂O₄ at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm. Degradation products are identified using LC-MS .

Experimental Design & Validation

Q. What strategies ensure reproducibility in synthesizing and characterizing C₂₁H₂₂N₂O₄ derivatives?

  • Methodological Answer :

  • Precision in Reagent Ratios : Use calibrated micropipettes and anhydrous solvents to minimize moisture-sensitive side reactions.
  • Cross-Lab Validation : Share samples with collaborating labs for independent NMR/X-ray validation. Public repositories like Cambridge Structural Database (CSD) deposit crystallographic data for peer verification .
  • Negative Controls : Include reaction setups without catalysts to confirm no spontaneous product formation .

Q. How should researchers prioritize conflicting hypotheses about the mechanism of action of C₂₁H₂₂N₂O₄ in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Perform Michaelis-Menten experiments to distinguish competitive vs. non-competitive inhibition (e.g., varying substrate concentrations with fixed inhibitor levels).
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., COX-2 or α-glucosidase). Compare results with mutagenesis studies (e.g., alanine scanning of binding residues) .
  • Pathway Analysis : RNA-seq or proteomics identifies downstream targets affected by C₂₁H₂₂N₂O₄, narrowing plausible mechanisms .

Data Management & Reporting

Q. What frameworks guide the formulation of research questions for C₂₁H₂₂N₂O₄ studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:

  • Novelty: "How do halogen substitutions at the phenyl ring alter the anticancer profile of C₂₁H₂₂N₂O₄?"
  • Feasibility: Pilot studies assess synthetic accessibility of halogenated analogs .

Q. How can contradictions between computational predictions and experimental results for C₂₁H₂₂N₂O₄’s properties be reconciled?

  • Methodological Answer :

  • Error Analysis : Compare DFT-calculated bond lengths with X-ray data (e.g., ±0.02 Å tolerance). Adjust basis sets (e.g., B3LYP/6-311++G**) to improve accuracy .
  • Sensitivity Testing : Vary force field parameters in MD simulations to match experimental solubility or logP values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.